

Quantitative Analysis of Dichloromethylamine Reaction Kinetics: A Comparative Guide

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Compound of Interest

Compound Name: Dichloromethylamine

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This guide provides a comparative analysis of the reaction kinetics of **dichloromethylamine** (NHCl_2) with a focus on its decomposition and reaction with hydrogen peroxide. The information is compiled from peer-reviewed scientific literature to support research and development in fields where **dichloromethylamine** chemistry is pertinent, such as water treatment and organic synthesis.

Comparative Kinetic Data

The following tables summarize the available quantitative data for the reaction kinetics of **dichloromethylamine** under various conditions.

Table 1: Reaction of Dichloromethylamine with Hydrogen Peroxide

Temperature (°C)	Rate Constant (k) (M ⁻¹ s ⁻¹)	Activation Energy (Ea) (kJ mol ⁻¹)	Arrhenius Expression	Reference
23.5	3.60 x 10 ⁻⁶ (extrapolated)	75.8 ± 5.1	ln(k) = (18.2 ± 1.9) - (75800 ± 5100)/RT	[1]
35.0 - 55.0	See Arrhenius Expression	75.8 ± 5.1	ln(k) = (18.2 ± 1.9) - (75800 ± 5100)/RT	[1]

Note: The reaction is first-order with respect to both dichloramine and hydrogen peroxide.[1]

Table 2: Decomposition of Dichloromethylamine in Aqueous Solution

Reactant	pH	Rate Constant (k) (M ⁻¹ s ⁻¹)	Reaction Order	Reference
NH ₄ ⁺	Neutral	3 x 10 ⁻⁵	Second-order (first-order in NHCl ₂ and first-order in NH ₄ ⁺)	[2]
OH ⁻	Neutral	150	Second-order (first-order in NHCl ₂ and first-order in OH ⁻)	[2]

Note: The decomposition of dichloramine is significantly slower in neutral solutions containing ammonium ions.[2]

Table 3: Formation of Dichloromethylamine from Monochloramine Disproportionation

Temperature (°C)	Ionic Strength (M)	Rate Constant (k) ($M^{-1}s^{-1}$)	Reaction Order	Reference
25.0	1.0 (NaClO ₄)	335.3 ± 11.8	Second-order	[3]

Note: This reaction involves the interaction between the protonated and unprotonated forms of monochloramine.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following protocols are based on the cited literature.

Preparation of Dichloromethylamine (NHCl₂) Solution

Dichloramine solutions are typically prepared by the acidification of a monochloramine (NH₂Cl) solution.[1][4]

- Monochloramine Preparation: An aqueous solution of monochloramine is first prepared.
- Acidification: The pH of the monochloramine solution is carefully adjusted to approximately 3.4-4.0 using an acid such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).[1][4]
- Aging: The acidified solution is aged for a specific period (e.g., 45-60 minutes) to allow for the complete conversion of monochloramine to dichloramine.[4] The pH is monitored and adjusted as needed during this period, as the formation of dichloramine consumes protons.[4]
- Storage: The resulting dichloramine solution should be used promptly due to its instability.

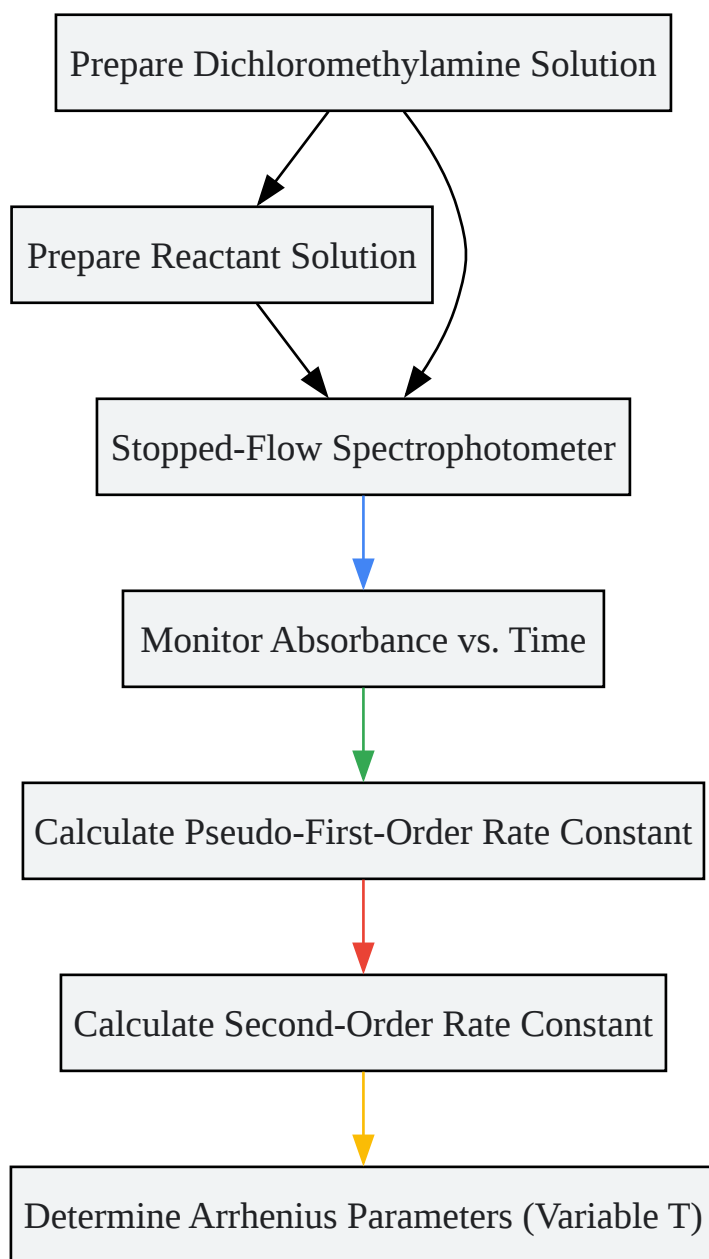
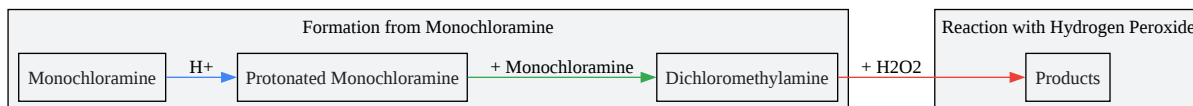
Kinetic Measurements using Stopped-Flow UV/Vis Spectrophotometry

This technique is suitable for studying the kinetics of fast reactions, such as the reaction of dichloramine with hydrogen peroxide.[1]

- **Reactant Solutions:** Prepare solutions of dichloramine and the other reactant (e.g., hydrogen peroxide) at the desired concentrations and pH.
- **Pseudo-First-Order Conditions:** To simplify the kinetics, experiments are often performed under pseudo-first-order conditions by using a large excess of one reactant (e.g., >20:1 ratio of hydrogen peroxide to dichloramine).^[1]
- **Instrumentation:** A stopped-flow spectrophotometer is used to rapidly mix the reactant solutions and monitor the change in absorbance over time at a specific wavelength. For dichloramine, a wavelength of 294 nm can be used.^[1]
- **Data Analysis:** The change in absorbance over time is used to determine the pseudo-first-order rate constant. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
- **Temperature Control:** The temperature of the reaction is controlled by the stopped-flow system to study the temperature dependence of the reaction rate and determine the Arrhenius parameters.^[1]

Visualizing Reaction Pathways and Workflows

Dichloromethylamine Formation and Subsequent Reaction



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